molecular formula C17H19ClN2O4S2 B2873751 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide CAS No. 946215-73-2

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide

Cat. No.: B2873751
CAS No.: 946215-73-2
M. Wt: 414.92
InChI Key: LFWSVBCDQREPEG-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O4S2 and its molecular weight is 414.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethylbenzenesulfonamide and its derivatives have been synthesized and evaluated for various biological activities. For instance, the synthesis and biological evaluation of thiourea derivatives bearing benzenesulfonamide moiety have shown promising antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of these compounds in tuberculosis treatment (Ghorab et al., 2017).

Anticancer and Anti-HIV Activities

Further research into N-(4-phenylthiazol-2-yl)benzenesulfonamides has revealed high-affinity inhibitors of kynurenine 3-hydroxylase, demonstrating significant in vitro anticancer and anti-HIV activities. This suggests a potential role in exploring the pathophysiological impact of the kynurenine pathway following neuronal injury (Röver et al., 1997).

Antimicrobial Activity

The antimicrobial activity of novel heterocyclic compounds containing a sulfamido moiety has been assessed, with some compounds exhibiting significant antibacterial and antifungal properties. This opens up avenues for the development of new antimicrobial agents (Nunna et al., 2014).

Hypoxia-Inducible Factor-1 Pathway Inhibition

Research on 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs has identified compounds that inhibit the hypoxia-inducible factor-1 (HIF-1) pathway, suggesting potential therapeutic applications in cancer treatment. The structural modifications to improve pharmacological properties provide a foundation for future development as cancer therapeutics (Mun et al., 2012).

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S2/c1-12-4-6-15(10-13(12)2)26(23,24)19-14-5-7-16(18)17(11-14)20-8-3-9-25(20,21)22/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWSVBCDQREPEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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